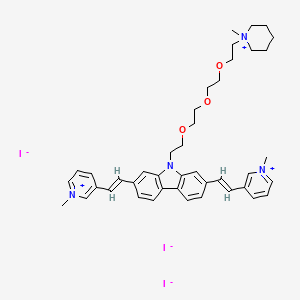
3,3'-((1E,1'E)-(9-(2-(2-(2-(2-(1-methylpiperidin-1-ium-1-yl)ethoxy)ethoxy)ethoxy)ethyl)-9H-carbazole-2,7-diyl)bis(ethene-2,1-diyl))bis(1-methylpyridin-1-ium) iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-((1E,1’E)-(9-(2-(2-(2-(2-(1-methylpiperidin-1-ium-1-yl)ethoxy)ethoxy)ethoxy)ethyl)-9H-carbazole-2,7-diyl)bis(ethene-2,1-diyl))bis(1-methylpyridin-1-ium) iodide is a complex organic compound with a molecular formula of C42H53N4O3.3I and a molecular weight of 1042.609 g/mol . This compound is notable for its unique structure, which includes multiple ethoxy and ethene groups, as well as a carbazole core. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 3,3’-((1E,1’E)-(9-(2-(2-(2-(2-(1-methylpiperidin-1-ium-1-yl)ethoxy)ethoxy)ethoxy)ethyl)-9H-carbazole-2,7-diyl)bis(ethene-2,1-diyl))bis(1-methylpyridin-1-ium) iodide typically involves multiple stepsSpecific reaction conditions, such as the use of catalysts and solvents, are crucial for the successful synthesis of this compound . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The ethoxy and ethene groups can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,3’-((1E,1’E)-(9-(2-(2-(2-(2-(1-methylpiperidin-1-ium-1-yl)ethoxy)ethoxy)ethoxy)ethyl)-9H-carbazole-2,7-diyl)bis(ethene-2,1-diyl))bis(1-methylpyridin-1-ium) iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3,3’-((1E,1’E)-(9-(2-(2-(2-(2-(1-methylpiperidin-1-ium-1-yl)ethoxy)ethoxy)ethoxy)ethyl)-9H-carbazole-2,7-diyl)bis(ethene-2,1-diyl))bis(1-methylpyridin-1-ium) iodide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar compounds to 3,3’-((1E,1’E)-(9-(2-(2-(2-(2-(1-methylpiperidin-1-ium-1-yl)ethoxy)ethoxy)ethoxy)ethyl)-9H-carbazole-2,7-diyl)bis(ethene-2,1-diyl))bis(1-methylpyridin-1-ium) iodide include other carbazole derivatives and compounds with similar ethoxy and ethene groups. These compounds may share some chemical properties but differ in their specific structures and applications. The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications .
Properties
Molecular Formula |
C42H53I3N4O3 |
|---|---|
Molecular Weight |
1042.6 g/mol |
IUPAC Name |
9-[2-[2-[2-[2-(1-methylpiperidin-1-ium-1-yl)ethoxy]ethoxy]ethoxy]ethyl]-2,7-bis[(E)-2-(1-methylpyridin-1-ium-3-yl)ethenyl]carbazole;triiodide |
InChI |
InChI=1S/C42H53N4O3.3HI/c1-43-19-7-9-37(33-43)13-11-35-15-17-39-40-18-16-36(12-14-38-10-8-20-44(2)34-38)32-42(40)45(41(39)31-35)21-25-47-27-29-49-30-28-48-26-24-46(3)22-5-4-6-23-46;;;/h7-20,31-34H,4-6,21-30H2,1-3H3;3*1H/q+3;;;/p-3/b13-11+,14-12+;;; |
InChI Key |
ZCBOPWLZJWUEHN-CXKPDERJSA-K |
Isomeric SMILES |
C[N+]1=CC=CC(=C1)/C=C/C2=CC3=C(C4=C(N3CCOCCOCCOCC[N+]5(CCCCC5)C)C=C(C=C4)/C=C/C6=C[N+](=CC=C6)C)C=C2.[I-].[I-].[I-] |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C=CC2=CC3=C(C=C2)C4=C(N3CCOCCOCCOCC[N+]5(CCCCC5)C)C=C(C=C4)C=CC6=C[N+](=CC=C6)C.[I-].[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


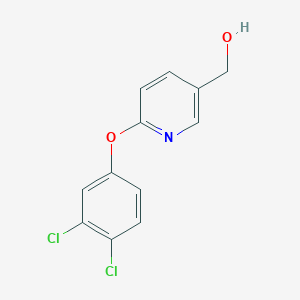
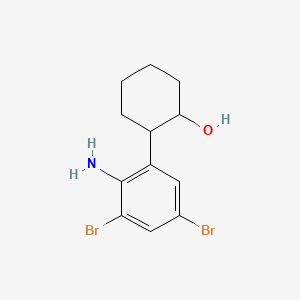

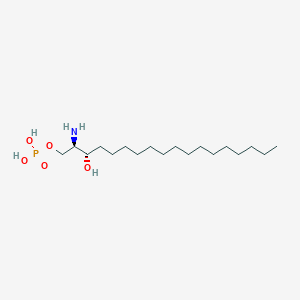
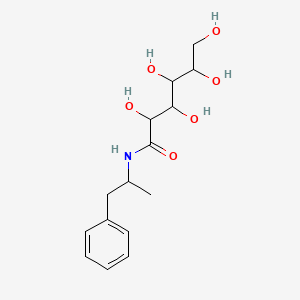
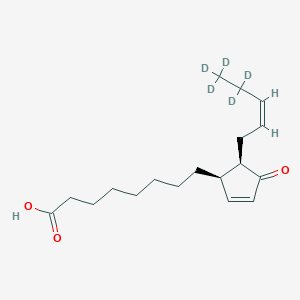
![2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13842695.png)
![3-(tert-Butoxy)benzo[d]isothiazole](/img/structure/B13842698.png)
![4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester](/img/structure/B13842704.png)
![[4-(4-Piperidin-1-ylpiperidin-1-yl)phenyl]methanamine](/img/structure/B13842716.png)

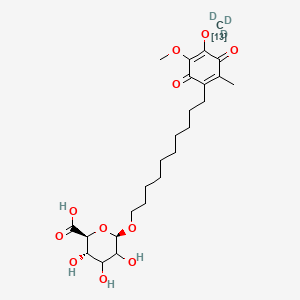
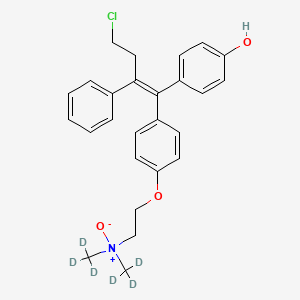
![2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13842748.png)
